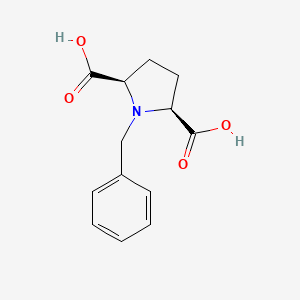

cis-1-Benzylpyrrolidine-2,5-dicarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,5R)-1-benzylpyrrolidine-2,5-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c15-12(16)10-6-7-11(13(17)18)14(10)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,15,16)(H,17,18)/t10-,11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QREMUNONTQIPQO-PHIMTYICSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1C(=O)O)CC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N([C@H]1C(=O)O)CC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52321-07-0 | |

| Record name | rac-(2R,5S)-1-benzylpyrrolidine-2,5-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of cis-1-Benzylpyrrolidine-2,5-dicarboxylic acid

Abstract

The unambiguous determination of molecular structure, particularly stereochemistry, is a cornerstone of modern drug discovery and chemical research. cis-1-Benzylpyrrolidine-2,5-dicarboxylic acid is a conformationally constrained scaffold with significant potential as a building block in medicinal chemistry, particularly for targeting neurological pathways.[1][2] Its utility is fundamentally dependent on the precise spatial orientation of its two carboxylic acid moieties. This guide provides a comprehensive, multi-technique approach to the complete structure elucidation and stereochemical confirmation of this target compound. We will detail the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography, moving from structural hypothesis in solution to definitive confirmation in the solid state. This document is intended for researchers and professionals in the fields of organic synthesis, analytical chemistry, and drug development, offering not just protocols, but the strategic rationale behind each analytical step.

Introduction: The Imperative of Stereochemical Integrity

The biological activity of a chiral molecule is inextricably linked to its three-dimensional structure. For derivatives of the pyrrolidine ring, a common motif in pharmaceuticals, the cis or trans orientation of substituents can dramatically alter binding affinity, efficacy, and metabolic stability. This compound presents a meso compound, where the two stereocenters (C2 and C5) have opposite configurations (2R, 5S or 2S, 5R), resulting in the substituents residing on the same face of the pyrrolidine ring. Confirming this cis relationship is paramount before its inclusion in any synthetic or screening campaign.

Our elucidation strategy is built on a foundation of convergent evidence. We will first employ a suite of NMR techniques to probe the molecule's structure and through-space proton proximities in solution. We will then present data from single-crystal X-ray crystallography, the gold-standard for absolute structural assignment in the solid state, to provide unequivocal proof of the cis stereochemistry.

Synthetic Origin and Initial Hypothesis

While numerous synthetic routes exist for pyrrolidine derivatives, a common and effective method involves a Robinson-Schopf type condensation. This reaction, using precursors like 2,5-dimethoxytetrahydrofuran, benzylamine, and a cyanide source, yields a mixture of cis- and trans-1-benzylpyrrolidine-2,5-dicarbonitrile.[1][3] The cis and trans diastereomers can be separated chromatographically. The target dicarboxylic acid is then obtained via the hydrolysis of the purified cis-dinitrile precursor.

This synthetic pathway establishes the initial structural hypothesis. The core challenge, which this guide addresses, is to rigorously prove that the isolated isomer indeed possesses the desired cis configuration.

Elucidation Workflow: A Multi-Pronged Analytical Approach

A robust structural determination relies on multiple, independent lines of evidence. Our workflow integrates spectroscopic and crystallographic methods to build a complete and validated structural picture.

NMR Spectroscopy: Probing the Structure in Solution

NMR spectroscopy is the most powerful tool for determining the detailed structure of a molecule in solution. For differentiating diastereomers like the cis and trans isomers of 1-benzylpyrrolidine-2,5-dicarboxylic acid, specific features in ¹H and 2D NMR spectra are particularly diagnostic.

¹H NMR Spectroscopy: A Key Diagnostic Signal

The ¹H NMR spectrum provides the first and most direct spectroscopic evidence for the cis configuration. The key lies in the signals of the benzylic methylene protons (Bn-CH₂ -N).

-

Causality & Expertise: In the cis isomer, the molecule possesses a Cₛ plane of symmetry that bisects the N-benzyl group. As a result, the two benzylic protons are chemically and magnetically equivalent. This leads to their appearance as a sharp singlet in the ¹H NMR spectrum.

-

Contrasting Evidence: Conversely, in the trans isomer, this plane of symmetry is absent. The benzylic protons are diastereotopic, meaning they reside in different chemical environments. They are coupled to each other and will appear as a pair of doublets, known as an AB quartet .

A study on the dinitrile precursor, cis-N-benzylpyrrolidine-2,5-dicarbonitrile, confirmed that the benzylic protons appear as a clean singlet, a characteristic that is preserved in the dicarboxylic acid derivative.[3] The protons on the pyrrolidine ring (H2/H5 and H3/H4) are also equivalent by symmetry in the cis isomer and typically appear as multiplets.[3]

¹³C NMR Spectroscopy: Confirming Molecular Symmetry

The proton-decoupled ¹³C NMR spectrum corroborates the symmetry observed in the ¹H NMR. Due to the Cₛ symmetry of the cis isomer, pairs of carbons are equivalent. We expect to see:

-

One signal for the equivalent C2 and C5 carbons.

-

One signal for the equivalent C3 and C4 carbons.

-

One signal for the benzylic methylene carbon.

-

Signals for the two equivalent carboxylic acid carbons.

-

Four signals for the benzyl group carbons (ipso, ortho, meta, para).

This reduced number of signals, compared to what would be expected for the asymmetric trans isomer (which would show distinct signals for C2/C5, C3/C4, and all benzyl carbons), provides strong evidence for the cis configuration.

2D NOESY: Unambiguous Proof of Spatial Proximity

While ¹H and ¹³C NMR provide strong evidence based on symmetry, Nuclear Overhauser Effect Spectroscopy (NOESY) provides definitive proof of the relative stereochemistry by identifying atoms that are close in space (< 5 Å), regardless of their through-bond connectivity.[4][5][6]

-

The Core Principle: The NOE is the transfer of nuclear spin polarization from one nucleus to another through space. A cross-peak in a NOESY spectrum indicates that the two corresponding protons are spatially proximate.[7]

-

The Decisive Correlation: For this compound, the protons attached to C2 and C5 (H2 and H5) are on the same face of the ring. A NOESY experiment will therefore show a cross-peak between the H2 and H5 signals. This observation is only possible in the cis isomer. In the trans isomer, H2 and H5 are on opposite faces of the ring, too far apart to generate a NOE correlation.[8]

The presence of this single, critical cross-peak in the NOESY spectrum serves as irrefutable evidence for the cis stereochemical assignment in solution.

X-ray Crystallography: The Definitive Solid-State Structure

X-ray crystallography provides the most unambiguous and accurate determination of a molecule's three-dimensional structure, including its absolute configuration.[9] While obtaining a suitable single crystal can be a rate-limiting step, the resulting data is considered definitive proof.[9]

A detailed crystallographic study has been performed on the synthetic precursor, cis-1-benzylpyrrolidine-2,5-dicarbonitrile.[1][3] Since the hydrolysis of the nitrile groups to carboxylic acids does not affect the stereocenters at C2 and C5, this data provides a direct and authoritative confirmation of the stereochemistry of the target dicarboxylic acid.

The key findings from the crystallographic analysis of the precursor were:

-

Confirmation of Connectivity: The analysis confirmed the atomic connectivity of the 1-benzylpyrrolidine-2,5-dicarbonitrile skeleton.

-

Unambiguous Stereochemistry: The data revealed that the two cyano groups at the C2 and C5 positions are on the same side of the pyrrolidine ring, confirming the cis configuration.[1][3] The study describes the geometry of the cyano groups as being equatorial.[1][3]

-

Conformational Details: The pyrrolidine ring was found to adopt a non-planar conformation, which is typical for five-membered rings.[1][3]

| Parameter | Value (for cis-dinitrile precursor) [1][3] | Significance |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| a (Å) | 10.9898 (3) | Unit cell dimension. |

| b (Å) | 9.4494 (2) | Unit cell dimension. |

| c (Å) | 11.4768 (3) | Unit cell dimension. |

| β (°) | 103.0735 (11) | Unit cell angle. |

| V (ų) | 1160.94 (5) | Volume of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

Data Synthesis and Final Confirmation

The structure elucidation of this compound is a textbook example of the power of a multi-technique analytical approach.

-

Symmetry-Based Evidence (NMR): The observation of a singlet for the benzylic protons in the ¹H NMR and the reduced number of signals in the ¹³C NMR strongly indicate the presence of a Cₛ plane of symmetry, which is characteristic of the cis isomer.

-

Proximity-Based Evidence (NOESY): The definitive observation of a NOE cross-peak between protons H2 and H5 provides direct proof that these protons are on the same face of the pyrrolidine ring.

-

Absolute Structure (X-ray): The single-crystal X-ray diffraction data of a direct synthetic precursor provides unambiguous, atomic-resolution evidence of the cis arrangement of the substituents in the solid state.

The complete agreement between these independent analytical methods provides the highest possible confidence in the structural and stereochemical assignment of This compound .

Experimental Protocols

The following protocols are provided as a trusted, self-validating framework for researchers seeking to replicate this structural analysis.

Protocol 1: NMR Data Acquisition (¹H, ¹³C)

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with pH adjustment) in a standard 5 mm NMR tube.[10]

-

Spectrometer Setup: Use a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal resolution. Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum at room temperature.

-

Use a sufficient number of scans (typically 8 to 16) to achieve a signal-to-noise ratio >100:1 for key signals.

-

Set the spectral width to cover the range of -1 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a larger number of scans (e.g., 1024 or more) as ¹³C has a low natural abundance.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired data. Calibrate the chemical shift axis using the residual solvent peak as a reference.[10]

Protocol 2: 2D NOESY Experiment

-

Sample and Setup: Use the same sample and spectrometer setup as in Protocol 1.

-

Experiment Selection: Select a standard 2D NOESY pulse sequence (e.g., noesygpph).

-

Parameter Optimization:

-

Set the spectral widths in both dimensions to encompass all proton signals of interest.

-

Crucially, set an appropriate mixing time (d8) . For a small molecule of this size, a mixing time between 500 ms and 1000 ms is typically effective. This parameter may require optimization to maximize the NOE signal while minimizing spin diffusion artifacts.[5]

-

-

Acquisition: Acquire the 2D data set. This is a longer experiment than 1D NMR and may take several hours to achieve the desired resolution and signal-to-noise ratio.

-

Processing and Analysis: Process the 2D data using appropriate window functions, Fourier transform, and phasing. Analyze the resulting spectrum for off-diagonal cross-peaks, paying special attention to the correlation between the signals assigned to H2 and H5.

Protocol 3: Single-Crystal X-ray Diffraction

This protocol is based on the successful crystallization of the dinitrile precursor and serves as a starting point.[1][3]

-

Crystallization:

-

Dissolve the purified compound in a minimum amount of a suitable solvent or solvent system (e.g., for the precursor, a mixture of diethyl ether and hexane was used).[3]

-

Employ a slow evaporation or vapor diffusion technique at a constant temperature to promote the growth of single crystals. The goal is to bring the solution to a state of supersaturation slowly.[9]

-

-

Crystal Selection and Mounting: Identify a well-formed, single crystal without visible defects under a microscope. Mount the crystal on a suitable goniometer head.

-

Data Collection:

-

Place the mounted crystal on the diffractometer (e.g., a Nonius KappaCCD diffractometer was used for the precursor).[3]

-

Cool the crystal to a low temperature (e.g., 150 K) to minimize thermal motion and improve data quality.[1]

-

Collect a full sphere of diffraction data using an appropriate radiation source (e.g., Mo Kα).[1]

-

-

Structure Solution and Refinement:

-

Validation: Validate the final structure using standard crystallographic checks (e.g., checkCIF) to ensure the model is chemically reasonable and accurately fits the data.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cis-1-Benzylpyrrolidine-2,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. nmr.ceitec.cz [nmr.ceitec.cz]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to cis-1-Benzylpyrrolidine-2,5-dicarboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cis-1-benzylpyrrolidine-2,5-dicarboxylic acid (CAS No. 52321-07-0), a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. The guide details its synthesis, starting from readily available precursors, and elucidates the stereochemical considerations crucial for its preparation. Furthermore, it explores the pivotal role of this compound as a synthetic intermediate, particularly in the development of potent and selective inhibitors of the vesicular monoamine transporter 2 (VMAT2). The document includes detailed experimental protocols, physicochemical data, and a discussion of the structure-activity relationships of its derivatives, offering valuable insights for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction and Physicochemical Properties

This compound is a disubstituted pyrrolidine derivative characterized by a benzyl group on the nitrogen atom and two carboxylic acid moieties in a cis configuration at the 2 and 5 positions of the pyrrolidine ring.[1][2] This specific stereochemistry imparts a defined three-dimensional structure, making it a valuable scaffold in asymmetric synthesis and as a core component of biologically active molecules.

The fundamental physicochemical properties of this compound are summarized in the table below:

| Property | Value | Source(s) |

| CAS Number | 52321-07-0 | [1] |

| Molecular Formula | C₁₃H₁₅NO₄ | [1] |

| Molecular Weight | 249.27 g/mol | [1] |

| IUPAC Name | (2R,5S)-1-benzylpyrrolidine-2,5-dicarboxylic acid | [1] |

| Physical Form | White to yellow solid | [1] |

| Purity | Typically ≥95% | [1] |

Synthesis of this compound

The synthesis of the title compound is a multi-step process that begins with the formation of its dinitrile precursor, cis-1-benzylpyrrolidine-2,5-dicarbonitrile, followed by hydrolysis to the dicarboxylic acid. This synthetic route allows for good stereocontrol, which is essential for its application in drug design.

Synthesis of the Dinitrile Precursor

The key intermediate, cis-1-benzylpyrrolidine-2,5-dicarbonitrile, is synthesized via a well-established procedure involving a multi-component reaction.[3][4] This reaction efficiently constructs the pyrrolidine ring with the desired cis stereochemistry.

-

Reaction Setup: In a suitable reaction vessel, a mixture of aqueous citric acid (0.1 M, 90 ml), 2,5-dimethoxytetrahydrofuran (8.3 mmol), benzylamine (4.5 mmol), and potassium cyanide (6.15 mmol) is prepared.

-

Reaction Execution: The mixture is stirred at ambient temperature for 48–72 hours.

-

Work-up: The reaction mixture is treated with an excess of solid sodium bicarbonate. The product is then extracted with dichloromethane (2 x 200 ml).

-

Purification: The combined dichloromethane extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane (1:9) as the eluent to yield cis-1-benzylpyrrolidine-2,5-dicarbonitrile.

Hydrolysis to the Dicarboxylic Acid

The final step in the synthesis is the hydrolysis of the dinitrile to the corresponding dicarboxylic acid. This transformation is typically achieved under acidic conditions, which effectively converts the nitrile functional groups into carboxylic acids.

-

Reaction Setup: cis-1-Benzylpyrrolidine-2,5-dicarbonitrile is dissolved in a mixture of a strong mineral acid, such as concentrated hydrochloric acid or sulfuric acid, and water.

-

Reaction Execution: The reaction mixture is heated to reflux and maintained at this temperature for several hours, or until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is neutralized with a suitable base, which will precipitate the dicarboxylic acid. The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization to afford pure this compound.

Caption: Synthetic workflow for this compound.

Application in Drug Development: A Scaffold for VMAT2 Inhibitors

The primary application of this compound in drug development lies in its use as a chiral building block for the synthesis of Vesicular Monoamine Transporter 2 (VMAT2) inhibitors.[3][4] VMAT2 is a crucial protein responsible for the transport of monoamine neurotransmitters from the neuronal cytoplasm into synaptic vesicles, a critical step in neurotransmission.[5] Inhibition of VMAT2 is a therapeutic strategy for various neurological and psychiatric disorders, including tardive dyskinesia and Huntington's disease.[5][6]

Rationale for the Pyrrolidine Scaffold

The pyrrolidine ring of the title compound serves as a conformationally restricted scaffold that can be elaborated to mimic the structure of known VMAT2 inhibitors, such as lobelane and tetrabenazine.[5][7] The cis stereochemistry of the substituents at the 2 and 5 positions is critical for orienting the pharmacophoric groups in a manner that allows for optimal interaction with the binding sites on the VMAT2 protein.

From Dicarboxylic Acid to Potent Inhibitors

The carboxylic acid functional groups of this compound provide versatile handles for further chemical modifications. These groups can be converted into amides, esters, or reduced to alcohols, allowing for the introduction of various side chains that can enhance binding affinity and selectivity for VMAT2. For instance, derivatives of the pyrrolidine core have shown high potency in inhibiting VMAT2 function, with some analogs exhibiting Kᵢ values in the nanomolar range for the inhibition of dopamine uptake.[7]

| Compound/Analog | Target | Kᵢ (nM) | Reference |

| Pyrrolidine Analog 11f | [³H]-DTBZ binding on VMAT2 | 560 | [7] |

| Pyrrolidine Analog 11f | [³H]-DA uptake inhibition | 45 | [7] |

| GZ-793A (Piperidine analog) | [³H]-DTBZ binding on VMAT2 | 8290 | [7] |

| GZ-793A (Piperidine analog) | [³H]-DA uptake inhibition | 29 | [7] |

This data highlights that modifications of the pyrrolidine scaffold can lead to highly potent VMAT2 inhibitors.

Caption: Inhibition of VMAT2 by pyrrolidine-based compounds.

Conclusion and Future Perspectives

This compound is a valuable and versatile chiral building block in medicinal chemistry. Its well-defined stereochemistry and the presence of reactive functional groups make it an ideal starting material for the synthesis of complex molecular architectures with specific biological activities. The demonstrated utility of its derivatives as potent VMAT2 inhibitors underscores the importance of the pyrrolidine scaffold in the development of novel therapeutics for neurological disorders. Future research in this area will likely focus on the synthesis of new libraries of derivatives with improved pharmacokinetic and pharmacodynamic properties, further solidifying the role of this compound as a key intermediate in modern drug discovery.

References

- 1. This compound | 52321-07-0 [sigmaaldrich.com]

- 2. calpaclab.com [calpaclab.com]

- 3. cis-1-Benzylpyrrolidine-2,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and analysis of dihydrotetrabenazine derivatives as novel vesicular monoamine transporter 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Pyrrolidine analogs of GZ-793A: synthesis and evaluation as inhibitors of the vesicular monoamine transporter-2 (VMAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2R,5S)-1-Benzylpyrrolidine-2,5-dicarboxylic Acid: Nomenclature, Stereoselective Synthesis, and Applications

This technical guide provides a comprehensive overview of cis-1-benzylpyrrolidine-2,5-dicarboxylic acid, a key heterocyclic building block with significant potential in medicinal chemistry and materials science. This document will delve into the precise IUPAC nomenclature, explore the intricacies of its stereoselective synthesis, and discuss its current and potential applications for researchers, scientists, and drug development professionals.

Deciphering the Identity: IUPAC Nomenclature and Stereochemistry

The unambiguous identification of a chiral molecule is paramount for scientific communication and reproducibility. The compound is commonly referred to as this compound. While the "cis" descriptor provides relative stereochemistry, a more rigorous and absolute designation is required under IUPAC nomenclature guidelines.

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is the core of this molecule.[1][2] The ring is substituted at the 1-position with a benzyl group and at the 2- and 5-positions with carboxylic acid groups. The "cis" configuration indicates that the two carboxylic acid groups are on the same side of the ring's plane.[3][4]

For absolute configuration, the Cahn-Ingold-Prelog (CIP) priority rules are applied to the stereocenters at positions 2 and 5. This leads to the preferred IUPAC name: (2R,5S)-1-benzylpyrrolidine-2,5-dicarboxylic acid .[5] This name precisely describes one of the two enantiomers that constitute the racemic cis isomer. The other enantiomer would be (2S,5R)-1-benzylpyrrolidine-2,5-dicarboxylic acid. It is crucial for researchers to specify the stereochemistry, as different stereoisomers can exhibit vastly different biological activities.[6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 52321-07-0 | [5] |

| Molecular Formula | C₁₃H₁₅NO₄ | [5] |

| Molecular Weight | 249.26 g/mol | [7] |

| Appearance | White to Yellow Solid | [5] |

| Purity | Typically ≥95% | [5] |

The Art of Synthesis: Achieving Stereochemical Control

The synthesis of 2,5-disubstituted pyrrolidines with defined stereochemistry is a significant area of research in organic chemistry.[1][8] The cis or trans relationship between the substituents at the 2 and 5 positions can be controlled through various synthetic strategies. These methods often involve either starting from the chiral pool or employing asymmetric catalysis.[1][8]

Synthetic Pathways to cis-2,5-Disubstituted Pyrrolidines

Several methodologies have been developed for the stereoselective synthesis of cis-2,5-disubstituted pyrrolidines. A common approach involves the cyclization of a linear precursor where the stereocenters have been pre-established.

One notable method is the Robinson-Schopf-type condensation. For instance, the synthesis of the related cis-1-benzylpyrrolidine-2,5-dicarbonitrile involves the reaction of 2,5-dimethoxytetrahydrofuran with benzylamine and potassium cyanide in an acidic medium.[9] The dinitrile can then be hydrolyzed to the corresponding dicarboxylic acid. This reaction proceeds through a dialdehyde equivalent that undergoes a double Mannich reaction.

Caption: Synthetic route to this compound.

Another powerful strategy involves the stereoselective reduction of a cyclic precursor. For example, hydrogenation of certain pyrrolidine allylic alcohols can lead to cis-2,5-disubstituted pyrrolidines.[10] The choice of catalyst and reaction conditions is critical in directing the stereochemical outcome.

Experimental Protocol: Synthesis of a cis-1-Benzylpyrrolidine-2,5-dicarbonitrile Precursor

The following protocol is adapted from the literature for the synthesis of a key intermediate, which can then be converted to the target dicarboxylic acid.[9]

Materials:

-

2,5-Dimethoxytetrahydrofuran

-

Benzylamine

-

Potassium cyanide

-

Citric acid

-

Sodium bicarbonate

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel

-

Ethyl acetate

-

Hexane

Procedure:

-

A mixture of aqueous citric acid (0.1 M), 2,5-dimethoxytetrahydrofuran, benzylamine, and potassium cyanide is stirred at ambient temperature for 48-72 hours.

-

The reaction mixture is then neutralized with excess solid sodium bicarbonate.

-

The product is extracted with dichloromethane.

-

The combined organic extracts are dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by silica gel chromatography using an ethyl acetate/hexane eluent to yield cis-1-benzylpyrrolidine-2,5-dicarbonitrile.

Characterization: The resulting cis-dinitrile can be characterized by various spectroscopic methods. For instance, in the ¹H NMR spectrum, the benzylic protons of the cis isomer typically appear as a sharp singlet, whereas in the trans isomer, they often present as an AB quartet.[9] Subsequent hydrolysis of the dinitrile under acidic or basic conditions would yield the target this compound.

Significance and Applications in Research and Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[6][11][12] The rigid, five-membered ring system allows for the precise spatial arrangement of functional groups, which is crucial for molecular recognition and biological activity.

Role in Drug Discovery

This compound and its derivatives are valuable building blocks for the synthesis of more complex molecules with potential therapeutic applications. The two carboxylic acid groups provide handles for further chemical modifications, allowing for the creation of diverse chemical libraries for screening.

Derivatives of pyrrolidine-2,5-diones and related structures have shown a wide range of biological activities, including anticonvulsant, antimicrobial, and antitumor properties.[6][13] The stereochemistry of the substituents on the pyrrolidine ring is often a critical determinant of their pharmacological profile.

Caption: Applications of this compound.

Asymmetric Catalysis and Materials Science

Beyond pharmaceuticals, chiral 2,5-disubstituted pyrrolidines are employed as ligands in asymmetric catalysis.[1][14] The C₂-symmetrical nature of some of these compounds makes them particularly effective in controlling the stereochemical outcome of various chemical transformations. The dicarboxylic acid functionality of the title compound allows for its incorporation into metal-organic frameworks (MOFs) or polymers, opening avenues for its use in materials science.

Conclusion

(2R,5S)-1-Benzylpyrrolidine-2,5-dicarboxylic acid is a stereochemically rich and synthetically valuable molecule. A thorough understanding of its IUPAC nomenclature is essential for clear scientific communication. The stereoselective synthesis of this compound and its analogs remains an active area of research, with numerous strategies available to control the relative and absolute stereochemistry of the pyrrolidine core. Its utility as a versatile scaffold in drug discovery and as a building block in asymmetric catalysis and materials science underscores its importance for a wide range of scientific disciplines. This guide provides a foundational understanding for researchers and developers looking to harness the potential of this intriguing heterocyclic compound.

References

- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric synthesis of 2,5-disubstituted 3-hydroxypyrrolidines based on stereodivergent intramolecular iridium-catalyzed allylic aminations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 52321-07-0 [sigmaaldrich.com]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jwpharmlab.com [jwpharmlab.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. cis-1-Benzylpyrrolidine-2,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Asymmetric synthesis of cis- and trans-2,5-disubstituted pyrrolidines from 3-oxo pyrrolidine 2-phosphonates: synthesis of (+)-preussin and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 14. Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to cis-1-Benzylpyrrolidine-2,5-dicarboxylic acid: A Key Scaffold for Neurological Drug Discovery

Executive Summary

This technical guide provides a comprehensive overview of cis-1-Benzylpyrrolidine-2,5-dicarboxylic acid, a specialized heterocyclic compound with significant potential in medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, outline its stereoselective synthesis, and explore its primary application as a crucial building block for novel therapeutics targeting the Vesicular Monoamine Transporter 2 (VMAT2). This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences seeking to leverage this scaffold for the development of next-generation neurological agents.

Introduction: The Power of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone in modern drug discovery.[1][2] Its prevalence in FDA-approved drugs stems from its unique three-dimensional structure, which allows for a more comprehensive exploration of pharmacophore space compared to flat, aromatic systems.[1] This non-planar, sp³-rich scaffold can introduce conformational rigidity and specific stereochemical arrangements into a molecule, enhancing binding affinity and selectivity for biological targets.[2] this compound exemplifies this principle, offering a structurally defined and versatile platform for synthesizing complex molecules with therapeutic potential.

Physicochemical & Structural Properties

The fundamental properties of this compound are summarized below. Accurate characterization is the bedrock of any reproducible scientific endeavor, and these values serve as the primary reference for experimental design.

| Property | Value | Reference(s) |

| Molecular Weight | 249.26 g/mol | [3][4] |

| Molecular Formula | C₁₃H₁₅NO₄ | [3][4] |

| CAS Number | 52321-07-0 | [3] |

| IUPAC Name | (2R,5S)-1-benzylpyrrolidine-2,5-dicarboxylic acid | |

| Physical Form | White to Yellow Solid | |

| Canonical SMILES | C1C--INVALID-LINK--C(=O)O | |

| InChI Key | QREMUNONTQIPQO-PHIMTYICSA-N |

Synthesis and Stereochemical Confirmation

The synthesis of this compound is achieved through a multi-step process where the stereochemistry of the pyrrolidine ring is established early and then carried through to the final product. The key intermediate is cis-1-Benzylpyrrolidine-2,5-dicarbonitrile.

The formation of the cis-pyrrolidine ring is accomplished via a Robinson-Schopf type condensation.[3] This reaction efficiently constructs the heterocyclic core from simple acyclic precursors. The key advantage of this method is its ability to stereoselectively yield the cis diastereomer, which is crucial for the subsequent development of targeted therapeutics.

Caption: Synthetic pathway from starting materials to the final dicarboxylic acid.

A detailed experimental protocol for the synthesis of the dinitrile intermediate is provided in Section 5. The critical stereochemistry of this intermediate has been unequivocally confirmed by X-ray crystallography and NMR spectroscopy. The 1H NMR spectrum of the cis isomer distinctively shows the benzylic protons as a sharp singlet, whereas the trans isomer exhibits an AB quartet, providing a straightforward method for stereochemical assignment.[3]

The final step in the synthesis is the hydrolysis of the two nitrile groups of cis-1-Benzylpyrrolidine-2,5-dicarbonitrile. This transformation is a standard procedure in organic chemistry and can be achieved under either acidic or basic conditions, typically by heating with aqueous hydrochloric acid or sodium hydroxide, followed by neutralization to yield the target dicarboxylic acid.

Application in Drug Discovery: Targeting VMAT2

The primary pharmacological interest in this compound lies in its role as a precursor for synthesizing potent inhibitors of the Vesicular Monoamine Transporter 2 (VMAT2).[3]

VMAT2 is a crucial protein embedded in the membrane of synaptic vesicles within monoaminergic neurons.[5][6] Its function is to transport monoamine neurotransmitters (such as dopamine, serotonin, and norepinephrine) from the cytoplasm into the vesicles, a process driven by a proton gradient.[5] This vesicular loading is essential for the subsequent release of neurotransmitters into the synapse, which is fundamental for neuronal communication.

Dysregulation of VMAT2 and aberrant dopamine handling are key pathological features in several hyperkinetic movement disorders, including the chorea associated with Huntington's disease and tardive dyskinesia.[7][8][9] By inhibiting VMAT2, the amount of dopamine loaded into vesicles is reduced, leading to a depletion of available dopamine for release. This ultimately dampens the excessive dopaminergic signaling that causes involuntary movements.[6][7]

Derivatives synthesized from the cis-1-benzylpyrrolidine scaffold are designed to act as antagonists at the VMAT2 binding site.[3] They function as high-affinity inhibitors that prevent neurotransmitter binding and lock the transporter in a conformation that prevents it from cycling, thereby blocking the uptake of monoamines into vesicles.[5]

Caption: VMAT2 transports dopamine into vesicles; pyrrolidine-based inhibitors block this action.

Experimental Protocol: Synthesis of cis-1-Benzylpyrrolidine-2,5-dicarbonitrile

This protocol is adapted from the literature procedure for synthesizing the key dinitrile intermediate.[3]

Materials:

-

2,5-Dimethoxytetrahydrofuran

-

Benzylamine

-

Potassium cyanide (KCN) - EXTREME CAUTION ADVISED

-

Citric acid

-

Sodium bicarbonate

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Silica gel

-

Ethyl acetate

-

Hexane

Procedure:

-

Prepare a 0.1 M aqueous solution of citric acid.

-

In a suitable reaction vessel, combine 90 mL of the 0.1 M citric acid solution, 2,5-dimethoxytetrahydrofuran (8.3 mmol), benzylamine (4.5 mmol), and potassium cyanide (6.15 mmol). (Caution: KCN is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood).

-

Stir the mixture vigorously at ambient temperature for 48-72 hours.

-

After the reaction period, carefully add solid sodium bicarbonate in excess to neutralize the citric acid and quench the reaction.

-

Extract the aqueous mixture with dichloromethane (2 x 200 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a mixture of ethyl acetate and hexane (e.g., 1:9 v/v) to isolate the cis and trans diastereomers. The cis isomer is typically the major product.

-

Further purification of the cis isomer can be achieved by recrystallization from a diethyl ether/hexane mixture.[3]

Conclusion

This compound represents a high-value chemical scaffold for the development of sophisticated neurological drugs. Its well-defined stereochemistry, established through a reliable synthetic route, makes it an ideal starting point for creating potent and selective VMAT2 inhibitors. As research into treatments for hyperkinetic movement disorders continues, the strategic use of such conformationally restricted building blocks will be indispensable in designing the next generation of therapeutics.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 3. cis-1-Benzylpyrrolidine-2,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structural mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]

- 6. A Brief Review on the Role of Vesicular Monoamine Transporter2 Inhibitors in Hyperkinetic Movement Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. What are the therapeutic candidates targeting VMAT2? [synapse.patsnap.com]

- 9. Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Substituted Pyrrolidine Dicarboxylic Acids

Introduction: The Privileged Scaffold in Modern Drug Discovery

The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products, pharmaceuticals, and bioactive compounds.[1][2] Its rigid, non-planar structure provides a three-dimensional framework that allows for precise spatial orientation of functional groups, making it an ideal building block for designing molecules that interact with complex biological targets like enzymes and receptors.[3] When substituted with two carboxylic acid moieties, these structures often serve as potent and selective mimics of endogenous amino acids, particularly glutamate. This has led to their extensive investigation as neurological agents, enzyme inhibitors, and antiviral compounds.[4][5][6] For instance, kainic acid, a natural product containing a pyrrolidine-2,4-dicarboxylic acid core, is a powerful neuroexcitatory agent that has been instrumental in neuroscience research.[4][7]

This guide provides an in-depth exploration of the core synthetic pathways for accessing stereochemically defined substituted pyrrolidine dicarboxylic acids. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of methods to explain the underlying principles and causality that guide modern synthetic strategies. We will delve into the mechanisms, stereochemical control, and practical application of the most powerful techniques in the synthetic chemist's arsenal.

Part 1: Asymmetric [3+2] Cycloaddition of Azomethine Ylides

The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is arguably the most powerful and convergent method for constructing the pyrrolidine ring.[4][8][9] This reaction allows for the rapid assembly of the five-membered ring and can generate up to four contiguous stereocenters in a single, atom-economical step.[10]

The Mechanism and Rationale for Catalysis

Azomethine ylides are transient 1,3-dipoles that are typically generated in situ. A common and effective method involves the condensation of an α-amino ester with an aldehyde, followed by deprotonation.[4] The resulting ylide can then react with an electron-deficient alkene (the dipolarophile).

The primary challenge and area of innovation in this field is controlling the stereochemical outcome. This is achieved through the use of chiral metal catalysts, most commonly complexes of Silver(I) and Copper(I).[11][12][13]

Causality of Catalytic Control: The metal center plays a dual role. It acts as a Lewis acid, coordinating to the nitrogen and oxygen of the α-imino ester precursor. This coordination template serves two purposes:

-

Facilitates Ylide Formation: It increases the acidity of the α-proton, allowing for ylide generation with a mild base.

-

Creates a Chiral Environment: A chiral ligand bound to the metal center creates a sterically defined space. This chiral pocket dictates the facial selectivity of the dipolarophile's approach to the ylide, thereby controlling the absolute stereochemistry of the newly formed stereocenters.[10]

The reaction typically proceeds through a concerted, but asynchronous, transition state. Computational studies, including Frontier Molecular Orbital (FMO) theory, have been used to rationalize the high regioselectivity and stereoselectivity observed, confirming that the reaction is often a normal-electron demand cycloaddition where the interaction between the HOMO of the dipole and the LUMO of the dipolarophile is dominant.[7]

Representative Experimental Protocol: Cu(I)-Catalyzed Asymmetric [3+2] Cycloaddition

This protocol is adapted from methodologies described for the synthesis of highly functionalized pyrrolidines.[11][12]

Objective: To synthesize an enantioenriched polysubstituted pyrrolidine dicarboxylate.

Materials:

-

Copper(I) trifluoromethanesulfonate toluene complex (CuOTf·0.5C₇H₈) (5 mol%)

-

Chiral Phosphine Ligand (e.g., (R)-TF-BiphamPhos) (5.5 mol%)

-

Dimethyl maleate (1.0 mmol, 1.0 equiv)

-

Glycine methyl ester imine of benzaldehyde (1.2 mmol, 1.2 equiv)

-

Triethylamine (TEA) (1.2 mmol, 1.2 equiv)

-

Anhydrous Toluene (5 mL)

Procedure:

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon), add CuOTf·0.5C₇H₈ and the chiral phosphine ligand. Add anhydrous toluene and stir the mixture at room temperature for 30 minutes to allow for complex formation.

-

Reaction Assembly: To the catalyst solution, add dimethyl maleate followed by the glycine methyl ester imine.

-

Initiation: Cool the reaction mixture to 0 °C. Add triethylamine dropwise via syringe over 5 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired pyrrolidine product.

-

Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral HPLC.

Self-Validation and Causality:

-

Inert Atmosphere: The Cu(I) catalyst is oxygen-sensitive and must be handled under inert conditions to prevent oxidation to inactive Cu(II).

-

Chiral Ligand: The choice of ligand is critical. TF-BiphamPhos and similar ligands create a well-defined chiral pocket that effectively induces asymmetry. An excess of the ligand (e.g., 5.5 mol% vs 5 mol% metal) ensures that the metal center is fully coordinated.

-

Base: Triethylamine is a non-nucleophilic base strong enough to deprotonate the α-carbon of the metal-complexed imino ester but mild enough to avoid side reactions.

-

Solvent: Toluene is a common non-coordinating solvent for these reactions, preventing interference with the catalyst.

Part 2: Chiral Pool Synthesis: Building from Nature's Templates

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure natural products that can be used as starting materials for complex synthesis. For pyrrolidines, L-proline, L-hydroxyproline, and L-pyroglutamic acid are exceptionally valuable starting points.[1][14] This strategy leverages the pre-existing stereocenters of the starting material to control the stereochemistry of the final product.

L-Pyroglutamic Acid as a Versatile Precursor

L-pyroglutamic acid, a cyclic lactam of glutamic acid, is a particularly useful starting material.[3] Its rigid structure contains a stereocenter at C2 and a lactam functionality that can be selectively reduced or manipulated to install substituents at various positions.[15][16]

The general workflow involves the selective functionalization at C4 or C5, followed by the reduction of the lactam to generate the pyrrolidine ring. The C5 carboxyl group can be reduced to an alcohol, which can then be used to introduce further diversity.

Representative Experimental Protocol: Synthesis of (2S,4R)-4-Substituted-Pyrrolidine-2-Carboxylic Acid

This protocol is a composite of established procedures for the functionalization of proline and pyroglutamic acid derivatives.[1][15]

Objective: To synthesize a trans-4-substituted proline derivative from (2S,4R)-4-hydroxyproline.

Materials:

-

(2S,4R)-N-Boc-4-hydroxyproline methyl ester (1.0 mmol, 1.0 equiv)

-

Dess-Martin periodinane (DMP) (1.2 mmol, 1.2 equiv)

-

Organocuprate reagent (e.g., Me₂CuLi, prepared from 2.2 equiv MeLi and 1.1 equiv CuI) (1.5 mmol, 1.5 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous NH₄Cl solution

Procedure:

-

Oxidation (C4-Activation): Dissolve N-Boc-4-hydroxyproline methyl ester in anhydrous DCM. Cool the solution to 0 °C and add Dess-Martin periodinane portion-wise. Allow the reaction to warm to room temperature and stir for 2 hours, or until TLC indicates complete consumption of the starting material.

-

Workup 1: Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Stir vigorously for 15 minutes. Separate the layers and extract the aqueous layer with DCM (3x). Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the crude N-Boc-4-oxoproline methyl ester.

-

Conjugate Addition (C4-Functionalization): Dissolve the crude ketone in anhydrous THF and cool to -78 °C under an inert atmosphere. In a separate flask, prepare the organocuprate reagent. Add the organocuprate solution to the ketone solution dropwise via cannula. Stir at -78 °C for 1-2 hours.

-

Workup 2: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

-

Purification: Purify the residue by flash column chromatography to yield the desired (2S,4R)-4-alkyl-pyrrolidine-2-carboxylic acid derivative. The stereochemistry is typically controlled by the approach of the nucleophile from the face opposite to the bulky C2 ester group.

-

Deprotection (Optional): The Boc and ester protecting groups can be removed under standard acidic (e.g., TFA in DCM) and basic (e.g., LiOH in THF/H₂O) conditions, respectively, to yield the final dicarboxylic acid.

Self-Validation and Causality:

-

Oxidation: DMP is a mild oxidant suitable for converting the secondary alcohol to a ketone without epimerization at the adjacent C2 stereocenter.

-

Conjugate Addition: The use of an organocuprate (a soft nucleophile) favors 1,4-conjugate addition to the α,β-unsaturated system formed by the enone tautomer of the β-ketoester. The stereochemical outcome is directed by the existing C2 stereocenter, which sterically blocks one face of the molecule. The trans product is typically favored.

Part 3: Modern Cyclization Strategies

Beyond the classical cycloaddition and chiral pool approaches, several other powerful cyclization strategies have been developed, including Ring-Closing Metathesis and intramolecular Michael additions.

Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis (RCM) has revolutionized the synthesis of cyclic compounds.[5] The reaction uses well-defined ruthenium-based catalysts (e.g., Grubbs or Hoveyda-Grubbs catalysts) to form a new double bond between two existing terminal alkenes within a single molecule, releasing ethylene as the only byproduct.[3][16]

The Strategy: To form a pyrrolidine precursor (a 3-pyrroline), a diallylamine derivative is synthesized. The two allyl groups serve as the handles for the RCM reaction. The resulting 3-pyrroline can then be hydrogenated to the pyrrolidine, and the double bond can also serve as a handle for further functionalization (e.g., dihydroxylation, epoxidation).

Causality of Experimental Choices: The choice of catalyst is critical. Second and third-generation Grubbs and Hoveyda-Grubbs catalysts offer high functional group tolerance and activity.[5] The reaction is typically run in a non-coordinating solvent like dichloromethane or toluene at dilute concentrations (e.g., 0.01-0.1 M) to favor the intramolecular RCM pathway over intermolecular oligomerization.[2][17]

Intramolecular Michael Addition

The intramolecular aza-Michael addition is another robust method for forming the pyrrolidine ring.[18][19] This strategy involves an acyclic precursor containing a nitrogen nucleophile and an α,β-unsaturated carbonyl moiety (the Michael acceptor). Base- or acid-catalyzed cyclization then forms the five-membered ring.[20]

This approach is particularly powerful for creating highly substituted pyrrolidines, and stereocontrol can be achieved by using chiral auxiliaries or chiral catalysts to govern the 5-endo-trig cyclization.[18][19]

Part 4: Biocatalysis and Enzymatic Synthesis

Harnessing the power of enzymes offers a green, efficient, and highly stereoselective alternative to traditional chemical synthesis.[8][21] The synthesis of kainic acid provides a compelling case study.

While over 70 total syntheses of kainic acid have been reported, many involve numerous steps and low overall yields.[21] Recently, the two-enzyme biosynthetic pathway was elucidated, and the key enzyme, an α-ketoglutarate-dependent dioxygenase (KabC), was harnessed for a highly efficient chemoenzymatic synthesis.[21][22]

The Strategy:

-

A simple chemical step (reductive amination) is used to create the precursor, prekainic acid.

-

The KabC enzyme, expressed in E. coli, then catalyzes the stereospecific cyclization of prekainic acid to form the trisubstituted pyrrolidine ring of kainic acid with perfect stereocontrol.[21]

This biotransformation approach is scalable, economical, and avoids the use of toxic reagents and heavy metals common in many traditional syntheses.[8][21]

Part 5: Comparative Analysis of Synthetic Methods

The choice of synthetic pathway depends on several factors, including the desired substitution pattern, stereochemical requirements, scalability, and available starting materials. The following table summarizes the key features of the discussed methodologies.

| Method | Key Strengths | Common Limitations | Typical Yields | Stereocontrol (ee/dr) |

| [3+2] Cycloaddition | Convergent; rapid complexity generation; excellent stereocontrol.[8][9] | Requires activated dipolarophiles; catalyst sensitivity.[11][12] | 70-95% | >95% ee, >20:1 dr |

| Chiral Pool | Stereochemistry derived from starting material; well-established routes.[1][14] | Limited to the diversity of the chiral pool; can be linear/step-intensive.[15] | 60-85% (multi-step) | >99% ee (from chiral SM) |

| Ring-Closing Metathesis | High functional group tolerance; forms versatile pyrroline intermediate.[5] | Requires synthesis of diene precursor; expensive Ru catalysts.[2][17] | 80-95% (RCM step) | N/A for ring-closing |

| Intramolecular Michael Add. | Good for highly substituted pyrrolidines; robust reaction.[18][19] | Stereocontrol can be challenging; potential for competing pathways. | 75-90% | Variable, catalyst dependent |

| Biocatalysis | Exceptional stereospecificity; green and sustainable; scalable.[8][21] | Substrate scope is enzyme-dependent; requires protein expression/handling. | 30-50% (overall) | >99% ee, >99:1 dr |

Conclusion and Future Outlook

The synthesis of substituted pyrrolidine dicarboxylic acids is a mature field that continues to evolve. While catalytic asymmetric [3+2] cycloadditions remain a benchmark for efficiency and stereocontrol, emerging strategies are pushing the boundaries of what is possible. The integration of biocatalysis into mainstream synthesis, as demonstrated by the elegant synthesis of kainic acid, represents a paradigm shift towards more sustainable and efficient chemical manufacturing. Future innovations will likely focus on the development of novel catalytic systems with broader substrate scope, the use of C-H activation to directly functionalize the pyrrolidine ring, and the expansion of the biocatalytic toolbox to access an even greater diversity of complex structures. These advancements will undoubtedly accelerate the discovery of new therapeutics and chemical probes built upon this privileged heterocyclic scaffold.

References

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. "Synthesis of Pyrrolidone Containing Polyanhydrides for Controlled Drug" by Keith Anthony Mattern [digitalcommons.bucknell.edu]

- 8. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 13. Recent advances in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemsynthesis.com [chemsynthesis.com]

- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 17. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Item - Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular CâH Amination - American Chemical Society - Figshare [acs.figshare.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]

Key intermediates in cis-1-Benzylpyrrolidine-2,5-dicarboxylic acid synthesis

An In-depth Technical Guide on the Core Synthesis of cis-1-Benzylpyrrolidine-2,5-dicarboxylic acid: Focusing on Key Intermediates

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a valuable scaffold in medicinal chemistry and drug development. The primary focus is on the most direct and well-documented route, which proceeds through the key intermediate, cis-1-benzylpyrrolidine-2,5-dicarbonitrile. We will delve into the mechanistic underpinnings of each synthetic step, from the in-situ generation of the cyclic iminium ion precursor to the stereoselective formation of the dinitrile and its subsequent hydrolysis. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and chiral catalysts.[1][2] Its non-planar, five-membered ring structure allows for a three-dimensional exploration of chemical space, which is highly advantageous in the design of bioactive molecules.[2] Specifically, 2,5-disubstituted pyrrolidines are of significant interest as they can serve as chiral auxiliaries and are key components of several approved drugs.[3][4]

This compound, in particular, is a versatile building block. The cis stereochemistry of the carboxylic acid groups provides a rigid scaffold that can be further functionalized to create constrained analogues of natural substrates, making it a valuable starting material for the synthesis of enzyme inhibitors, receptor ligands, and other therapeutic agents. The benzyl group serves as a useful protecting group for the nitrogen atom, which can be readily removed under various conditions to allow for further diversification of the molecule.

The primary challenge in the synthesis of this molecule lies in controlling the stereochemistry at the C2 and C5 positions to selectively obtain the cis isomer. This guide will focus on a practical and efficient method that addresses this challenge through the formation and separation of a key dinitrile intermediate.

The Dinitrile Pathway: A Strategic Approach to Stereocontrol

The most direct and frequently cited method for the synthesis of this compound involves a multi-component reaction to form a dinitrile precursor, followed by hydrolysis. This strategy is advantageous as it assembles the core pyrrolidine ring in a single step from simple starting materials.

Overall Synthetic Strategy

The overall synthetic transformation can be visualized as a one-pot reaction to form the dinitrile, followed by a hydrolysis step.

Figure 1: Overall synthetic strategy for this compound.

Key Intermediate 1: The Cyclic Iminium Ion

The reaction is initiated by the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran. This generates a highly reactive cyclic oxonium ion, which is in equilibrium with its open-chain form, succinaldehyde. In the presence of a primary amine, such as benzylamine, a double condensation reaction occurs to form a cyclic iminium ion. This electrophilic species is the key intermediate that will be trapped by the nucleophilic cyanide ions.

Key Intermediate 2: cis-1-Benzylpyrrolidine-2,5-dicarbonitrile

The formation of the dinitrile occurs via a double Strecker-type reaction. Two equivalents of cyanide attack the electrophilic carbon atoms of the cyclic iminium ion. This reaction typically produces a mixture of cis and trans diastereomers.[5][6] The stereochemical outcome is influenced by the reaction conditions, but a separation of the desired cis isomer is generally required. The cis and trans isomers can often be distinguished by ¹H NMR spectroscopy, where the benzylic protons of the cis isomer typically appear as a singlet, while those of the trans isomer appear as an AB quartet.[5][6]

-

Reaction Setup: In a round-bottom flask, a mixture of aqueous citric acid (0.1 M, 90 ml), 2,5-dimethoxytetrahydrofuran (8.3 mmol), benzylamine (4.5 mmol), and potassium cyanide (6.15 mmol) is prepared.

-

Reaction Execution: The mixture is stirred at ambient temperature for 48–72 hours.

-

Workup: The reaction mixture is basified with an excess of solid sodium bicarbonate. The product is then extracted with dichloromethane (2 x 200 ml).

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane (e.g., 1:9 v/v) as the eluent to separate the cis and trans isomers.

-

Recrystallization: The fractions containing the cis isomer are combined, and the solvent is evaporated. The resulting solid can be recrystallized from a mixture of diethyl ether and hexane to afford pure cis-1-benzylpyrrolidine-2,5-dicarbonitrile.

| Compound | ¹H NMR (CDCl₃) | ¹³C NMR (DMSO-d₆) |

| cis-1-Benzylpyrrolidine-2,5-dicarbonitrile | δ 2.31 (m, 4H), 3.93 (d, J=4.1 Hz, 2H), 4.06 (s, 2H), 7.36 (m, 5H) | δ 28.60, 51.10, 53.40, 116.90, 128.31, 128.70, 128.90, 135.20 |

Table 1: Spectroscopic data for cis-1-benzylpyrrolidine-2,5-dicarbonitrile.[5][6]

The Final Step: Hydrolysis to the Dicarboxylic Acid

The final step in the synthesis is the hydrolysis of the dinitrile to the corresponding dicarboxylic acid. This can be achieved under either acidic or basic conditions, followed by neutralization. Acid-catalyzed hydrolysis is often preferred as it directly yields the carboxylic acid upon workup.

-

Reaction Setup: The purified cis-1-benzylpyrrolidine-2,5-dicarbonitrile is dissolved in a suitable acidic medium, such as concentrated hydrochloric acid or a mixture of sulfuric acid and water.

-

Reaction Execution: The mixture is heated to reflux for several hours until the reaction is complete (as monitored by TLC or LC-MS).

-

Workup: The reaction mixture is cooled, and the pH is adjusted to the isoelectric point of the amino acid (typically around pH 3-4) to precipitate the product.

-

Purification: The precipitated solid is collected by filtration, washed with cold water, and dried to yield this compound.

Alternative Synthetic Approaches

While the dinitrile pathway is a robust method, other strategies have been developed for the synthesis of 2,5-disubstituted pyrrolidines, often with a focus on asymmetric synthesis.

-

From Chiral Precursors: L-pyroglutamic acid is a common starting material for the stereoselective synthesis of 2,5-disubstituted pyrrolidines.[3] The existing stereocenter is used to direct the introduction of the second substituent.

-

Cycloaddition Reactions: Diels-Alder reactions using nitrogen-containing dienophiles can be employed to construct the pyrrolidine ring with good stereocontrol.[7]

-

Reductive Amination of Dicarbonyls: The reductive amination of a 1,4-dicarbonyl compound with a primary amine is a classical method for the synthesis of pyrrolidines.

Figure 2: Alternative strategies for the synthesis of 2,5-disubstituted pyrrolidines.

Summary and Future Outlook

The synthesis of this compound is a key transformation for accessing a versatile building block in medicinal chemistry. The dinitrile pathway offers a straightforward and efficient method for its preparation, with the critical step being the separation of the desired cis isomer. The future of this field will likely focus on the development of more efficient stereoselective methods to directly synthesize the cis isomer, thereby avoiding the need for tedious separation steps. Asymmetric organocatalysis and transition-metal-catalyzed reactions are promising avenues for achieving this goal.[8][9]

References

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cis-1-Benzylpyrrolidine-2,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Stereospecific Synthesis of cis-2, 4-Pyrrolidinedicarboxylic Acid and cis-2, 5-Piperidinedicarboxylic Acid [jstage.jst.go.jp]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Pyrrolidine Scaffold: A Comprehensive Technical Guide to its Biological Activity in Drug Discovery

Abstract

The five-membered pyrrolidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and clinical candidates.[1][2] Its non-planar, sp³-hybridized nature provides access to a rich three-dimensional chemical space, a crucial attribute for achieving high target affinity and selectivity.[3][4] This technical guide offers an in-depth exploration of the diverse biological activities exhibited by pyrrolidine-based compounds, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their therapeutic effects, provide detailed experimental protocols for their evaluation, and present a critical analysis of structure-activity relationships that govern their potency and selectivity.

The Pyrrolidine Ring: A Privileged Scaffold in Drug Design

The pyrrolidine scaffold, a saturated heterocycle also known as tetrahydropyrrole, offers several distinct advantages in drug design.[1][2] Unlike its aromatic counterpart, pyrrole, the puckered conformation of the pyrrolidine ring allows for precise spatial orientation of substituents, enabling optimal interactions with biological targets.[3][4] This phenomenon, termed "pseudorotation," coupled with the potential for up to four stereogenic centers, grants access to a vast and diverse chemical space.[3][4]

The versatility of the pyrrolidine scaffold is evident in its presence in a wide array of FDA-approved drugs, highlighting its significance in modern medicine.[1] Furthermore, its synthetic tractability, often starting from readily available precursors like proline, makes it an attractive building block for combinatorial chemistry and the generation of novel compound libraries.[3][4]

Diverse Biological Activities of Pyrrolidine-Based Compounds

Pyrrolidine derivatives have demonstrated a remarkable spectrum of pharmacological activities, making them valuable lead compounds in numerous therapeutic areas.[1][5] These activities are intricately linked to the nature and stereochemistry of the substituents adorning the pyrrolidine core.

Anticancer Activity

A significant body of research has focused on the development of pyrrolidine-containing compounds as anticancer agents.[2] These molecules exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

Mechanism of Action: Many pyrrolidine-based anticancer agents function by targeting specific enzymes or pathways crucial for tumor growth. For instance, some derivatives have been shown to inhibit topoisomerases, enzymes essential for DNA replication and repair.[1] Others interfere with signaling pathways that regulate cell cycle progression and apoptosis. The structural diversity of the pyrrolidine scaffold allows for the design of compounds that can selectively target different cancer-related proteins.

Structure-Activity Relationship (SAR): The anticancer potency of pyrrolidine derivatives is highly dependent on the substitution pattern. For example, studies on dispiro indenoquinoxaline pyrrolidine quinolone analogues revealed that thiophene-containing derivatives exhibited better activity against MCF-7 and HeLa cancer cell lines compared to their phenyl-bearing counterparts.[3] Specifically, compound 37e showed IC50 values of 17 µM and 19 µM against MCF-7 and HeLa cells, respectively, comparable to the standard drug doxorubicin.[3]

Table 1: Cytotoxic Activity of Selected Pyrrolidine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 37e (Thiophene derivative) | MCF-7 | 17 | [3] |

| 37e (Thiophene derivative) | HeLa | 19 | [3] |

| 36a-f (Phenyl derivatives) | MCF-7 | 22-29 | [3] |

| 36a-f (Phenyl derivatives) | HeLa | 26-37 | [3] |

| Copper complex 37a | SW480 | 0.99 ± 0.09 | [1] |

| Cisplatin (Control) | SW480 | 3.5 ± 0.3 | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrrolidine-based compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Diagram: General Workflow for a Cytotoxicity Assay

Caption: A typical workflow for assessing the cytotoxicity of pyrrolidine compounds using the MTT assay.

Antiviral Activity

Pyrrolidine derivatives have emerged as a promising class of antiviral agents, with several compounds demonstrating potent activity against a range of viruses, including influenza, hepatitis C virus (HCV), and coronaviruses.[6][7][8]

Mechanism of Action: The antiviral mechanisms of pyrrolidine-based compounds are diverse. Some act as neuraminidase inhibitors, preventing the release of newly formed viral particles from infected cells, as seen with influenza.[7] Others, like Telaprevir and Ombitasvir, are protease inhibitors that target viral enzymes essential for replication, such as the HCV NS3/4A serine protease and the NS5A protein, respectively.[6]

Structure-Activity Relationship (SAR): The design of neuraminidase inhibitors based on the pyrrolidine scaffold has shown that specific substitutions are crucial for potent activity. For example, a series of derivatives synthesized from 4-hydroxy-L-proline yielded compounds with IC50 values in the low micromolar range against influenza A (H3N2) neuraminidase, comparable to the known inhibitor oseltamivir.[7]

Table 2: Antiviral Activity of Selected Pyrrolidine Derivatives

| Compound | Virus/Target | IC50 (µM) | Reference |

| 6e | Influenza A (H3N2) Neuraminidase | 1.56 | [7] |

| 9c | Influenza A (H3N2) Neuraminidase | ~2.40 | [7] |

| 9f | Influenza A (H3N2) Neuraminidase | ~2.40 | [7] |

| 10e | Influenza A (H3N2) Neuraminidase | ~2.40 | [7] |

| Oseltamivir (Control) | Influenza A (H3N2) Neuraminidase | 1.06 | [7] |

| Telaprevir | HCV NS3/4A Protease | Potent Inhibitor | [6] |